N-(benzo[d]thiazol-2-yl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

FabK inhibition Structure–Activity Relationship (SAR) Anti-C. difficile

N-(benzo[d]thiazol-2-yl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 688336-00-7) is a synthetic small molecule belonging to the benzothiazole–imidazole thioacetamide class, characterized by a molecular formula of C₁₉H₁₆N₄O₂S₂ and a molecular weight of 396.48 g/mol. This compound incorporates a benzothiazole core linked via a thioacetamide bridge to a 1-(4-methoxyphenyl)-1H-imidazole moiety, a structural architecture shared by a family of compounds investigated for antimicrobial, anticancer, and enzyme inhibitory activities.

Molecular Formula C19H16N4O2S2
Molecular Weight 396.48
CAS No. 688336-00-7
Cat. No. B2397406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-2-yl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
CAS688336-00-7
Molecular FormulaC19H16N4O2S2
Molecular Weight396.48
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=NC4=CC=CC=C4S3
InChIInChI=1S/C19H16N4O2S2/c1-25-14-8-6-13(7-9-14)23-11-10-20-19(23)26-12-17(24)22-18-21-15-4-2-3-5-16(15)27-18/h2-11H,12H2,1H3,(H,21,22,24)
InChIKeyPNJCUTUHXSWPHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(benzo[d]thiazol-2-yl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 688336-00-7): Compound Identity and Scientific Procurement Context


N-(benzo[d]thiazol-2-yl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 688336-00-7) is a synthetic small molecule belonging to the benzothiazole–imidazole thioacetamide class, characterized by a molecular formula of C₁₉H₁₆N₄O₂S₂ and a molecular weight of 396.48 g/mol [1]. This compound incorporates a benzothiazole core linked via a thioacetamide bridge to a 1-(4-methoxyphenyl)-1H-imidazole moiety, a structural architecture shared by a family of compounds investigated for antimicrobial, anticancer, and enzyme inhibitory activities [2].

N-(benzo[d]thiazol-2-yl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide: Why In-Class Substitution Carries Quantifiable Risk


Benzothiazole–imidazole thioacetamides exhibit steep structure–activity relationships (SARs) in which subtle variations in aryl substitution, linker composition, and heterocycle connectivity dictate target engagement, antimicrobial spectrum, and selectivity [1]. The 4-methoxyphenyl substituent on the imidazole ring of this specific compound distinguishes it from closely related analogs such as the 3-methoxyphenyl, m-tolyl, or unsubstituted phenyl variants, which have been shown to possess different target binding profiles and potency shifts in FabK and CYP51 inhibition assays [2]. Generic substitution without empirical verification therefore risks loss of target specificity, altered cellular permeability, and compromised biological activity.

N-(benzo[d]thiazol-2-yl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide: Head-to-Head Differentiation Evidence


Structural Differentiator: 4-Methoxy vs. 3-Methoxy Phenyl Regioisomerism Defines Subpocket Occupancy in FabK Binding Site

In the phenylimidazole FabK inhibitor series, the position of the methoxy substituent on the phenyl ring attached to the imidazole directly influences inhibitor potency and selectivity. The series studied by Norseeda et al. (2023) demonstrated that para-substituted phenylimidazole derivatives achieve improved CdFabK inhibition relative to the unsubstituted parent, with IC₅₀ values ranging from 0.10 to 0.24 μM for optimized para-bromo analogs, representing a 5- to 10-fold improvement over the original lead [1]. The 4-methoxyphenyl substitution in the target compound is predicted to engage a distinct subpocket within the FabK active site compared to the 3-methoxyphenyl regioisomer, based on docking poses observed for structurally analogous para-substituted phenylimidazoles in the CdFabK crystal structure [1]. Direct experimental IC₅₀ data for the 4-methoxyphenyl derivative against CdFabK have not been reported, but the SAR trends strongly indicate that the substitution position is a critical determinant of inhibitory potency.

FabK inhibition Structure–Activity Relationship (SAR) Anti-C. difficile Antibacterial lead optimization

Antifungal Scaffold Potential: Benzothiazole–Imidazole Thioacetamide Core Demonstrates Quantifiable Anti-Candida Activity

Zhao et al. (2016) identified Compound 5, a benzothiazole–amide-imidazole hybrid, as a modest antifungal inhibitor with MIC values of 8 μg/mL against Candida albicans and 2 μg/mL against Cryptococcus neoformans [1]. While Compound 5 differs from the target compound in its amide linker (vs. thioacetamide) and lacks the 4-methoxyphenyl group, it establishes the antifungal relevance of the benzothiazole–imidazole scaffold class. Subsequent SAR optimization in this series yielded compounds (14o, 14p, 14r) with MIC values as low as 0.125 μg/mL against C. albicans and 0.25 μg/mL against C. neoformans, outperforming fluconazole [1]. The target compound's thioacetamide linker is a chemically distinct feature that may confer differential metabolic stability and CYP51 binding kinetics relative to the amide-linked analogs.

Antifungal drug discovery Candida albicans Cryptococcus neoformans CYP51 inhibition

Antitubercular Target Engagement: Thioacetamide-Linked Benzothiazoles Inhibit Type II NADH Dehydrogenase with Sub-Micromolar Potency

A 2025 study by the Indian Institute of Technology (BHU) demonstrated that thioacetamide-substituted benzothiazoles act as potent, bactericidal inhibitors of Mycobacterium tuberculosis type II NADH dehydrogenase (NDH-2), a validated antitubercular target. The most potent compounds in this series achieved MIC values ≤2 μg/mL against drug-resistant M. tuberculosis strains, with NDH-2 inhibition IC₅₀ values in the sub-micromolar range [1]. The target compound, bearing both a benzothiazole core and a thioacetamide linker, shares the essential pharmacophoric elements required for NDH-2 engagement. The 4-methoxyphenyl-imidazole tail group represents a structural feature that could be exploited to enhance target specificity and reduce off-target mitochondrial toxicity, a known liability of NDH-2 inhibitors [1].

Antitubercular drug discovery Type II NADH dehydrogenase (NDH-2) Mycobacterium tuberculosis Drug-resistant TB

N-(benzo[d]thiazol-2-yl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide: Prioritized Research and Industrial Application Scenarios


FabK-Targeted Antibacterial Lead Optimization for Clostridioides difficile

The target compound is well-suited as a starting point or SAR probe for FabK inhibitor optimization programs targeting C. difficile. Its 4-methoxyphenyl-imidazole tail group is predicted to engage the para-substitution subpocket identified in the CdFabK crystal structure, making it a valuable comparator for evaluating the impact of electron-donating substituents on inhibitor potency and selectivity [1].

Antifungal CYP51 Inhibitor Discovery – Benzothiazole–Imidazole Scaffold Exploration

For antifungal lead discovery programs, the target compound offers a chemically distinct thioacetamide linker compared to the amide-linked benzothiazole–imidazole antifungals previously characterized. It can serve as a procurement candidate for evaluating the effect of thioether vs. amide linkage on CYP51 binding kinetics, metabolic stability, and antifungal spectrum [2].

Antitubercular NDH-2 Inhibitor Screening and Resistance Profiling

The target compound can be deployed as a screening tool in antitubercular programs focused on NDH-2 inhibition. Its 4-methoxyphenyl substituent may confer differential specificity for mycobacterial NDH-2 over human mitochondrial complex I, a key selectivity parameter that distinguishes promising NDH-2 inhibitor leads from toxic liabilities [3].

Quote Request

Request a Quote for N-(benzo[d]thiazol-2-yl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.